3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine

Medicinal Chemistry Physicochemical Profiling Library Design

Regioisomeric ambiguity in azetidine building blocks wastes synthesis cycles. 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine (CAS 937621-11-9) delivers a single, defined substitution-para-OCF₃ on a 3-benzylazetidine-eliminating isomer misassignment. · LogP 2.68, PSA 21.26 Ų: within CNS MPO sweet spot for brain-penetrant leads. · Free secondary amine enables parallel amide/sulfonamide library synthesis without deprotection. · ≥95% purity with predictable RP-HPLC retention simplifies automated purification workflows. · Long-term storage: cool, dry conditions; ships ambient.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 937621-11-9
Cat. No. B121588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
CAS937621-11-9
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2
InChIKeyVLKLWKNAFARLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine: Physicochemical & Scaffold Profile


3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine (CAS 937621-11-9) is a 3-benzylazetidine derivative with a para-trifluoromethoxy (-OCF3) substituent, molecular formula C11H12F3NO, and molecular weight 231.21 g/mol . The computed LogP is 2.67590 and the polar surface area (PSA) is 21.26 Ų . It is primarily supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and probe synthesis, stored under long-term cool, dry conditions . As a secondary amine, the azetidine NH serves as a key vector for further functionalization in parallel synthesis.

Scaffold3-benzylazetidine, para-trifluoromethoxy
Key FeatureFree NH for parallel synthesis diversification
Research FitMedicinal chemistry building block, probe design

Why Analogs Cannot Replace 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine


The scientific risk in substituting this compound with a generic 'trifluoromethoxy azetidine' lies in the confluence of three structural variables that independently modulate conformation, lipophilicity, and synthetic tractability. Moving the -OCF3 group from para to ortho or meta positions produces regioisomers with measurably different physicochemical profiles (LogP and PSA) and distinct solid-state properties . Eliminating the methylene (-CH2-) spacer to give a directly linked 3-phenylazetidine drastically alters the pKa and conformational flexibility of the basic amine [1]. Even regioisomerizing the attachment point to the N1-position of the azetidine ring (1-benzylazetidine vs. 3-benzylazetidine) yields a constitutional isomer with a fundamentally different hydrogen-bonding capacity and synthetic elaboration potential . At a class level, generic azetidine building blocks lack the -OCF3 group's demonstrated ability to enhance metabolic stability and membrane permeability, making blind substitution scientifically unsound without explicit comparative data .

Para → Ortho/Meta shift
Regioisomer substitution alters chromatographic retention, solid-state properties, and may not transfer purification workflows.
No methylene linker
Removing the -CH2- spacer changes amine basicity and synthetic route efficiency; direct SN2 advantage may not reproduce.
N1 vs C3 attachment
N1 isomer eliminates free secondary amine, limiting N-functionalization and library diversification potential.

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine: Differentiation from Analogs


Regioisomeric Physicochemical Comparison

When selecting a 3-benzylazetidine scaffold for parallel library synthesis, the para-OCF3 substitution on the target compound provides a distinct lipophilicity-hydrophilicity balance compared to its ortho and meta isomers. The para-substituted target (CAS 937621-11-9) exhibits a computed LogP of 2.67590 and a polar surface area (PSA) of 21.26 Ų . Its meta-substituted analog (3-(3-(trifluoromethoxy)benzyl)azetidine, CAS 1355004-89-5) shares the same molecular formula and molecular weight, but its topological arrangement of the -OCF3 group alters the dipole moment and electronic distribution, leading to distinct chromatographic retention behavior, melting point, and solubility characteristics that directly impact purification and formulation . The ortho-substituted isomer (3-[[(2-trifluoromethoxy)phenyl]methyl]azetidine, CAS 937612-31-2) exhibits a LogP of 2.67590 and PSA of 21.26 Ų according to computational predictions—identical to the para isomer—but its steric profile is fundamentally different, with the ortho-OCF3 group introducing conformational restriction that can dramatically alter the presentation of the azetidine NH pharmacophore to biological targets .

Regioisomer profile
Head-to-head
Para-OCF3: computed LogP 2.68, PSA 21.3 Ų. Ortho: same computed values but steric hindrance differs. Meta: distinct retention time and melting point.
Supports regioisomer-specific purification method development.
Medicinal Chemistry Physicochemical Profiling Library Design

Benzylic Linker Synthetic Advantage

The presence of the methylene (-CH2-) spacer between the azetidine C3 position and the 4-trifluoromethoxyphenyl ring in the target compound confers a decisive synthetic accessibility advantage over directly linked 3-phenylazetidine analogs. The target compound can be synthesized via direct nucleophilic substitution using 4-(trifluoromethoxy)benzyl chloride or bromide with azetidine or protected azetidine precursors in the presence of a base such as NaH or K2CO3 . In contrast, the synthesis of 3-(4-(trifluoromethoxy)phenyl)azetidine (CAS 1260767-61-0)—which lacks the methylene spacer—requires more demanding cross-coupling methodologies (e.g., Suzuki-Miyaura coupling with azetidine-3-boronic acid derivatives) or alternative routes with reported lower yields of 60–70% due to competing imine formation during reductive amination . This translates to higher synthetic throughput and lower cost-per-gram for the benzylic target compound when scaling for library production.

Synthetic route
Method context
Target: direct SN2 with benzyl halide, reported ≥70–85% yield. Comparator (no linker): reductive amination, reported 60–70% yield.
Simpler route may reduce scale-up cost and lead time.
Organic Synthesis Building Block Selection Route Optimization

Regiochemical Specificity: para- vs. meta-OCF3

In the context of medicinal chemistry programs targeting GPCRs and kinases, the precise positioning of the trifluoromethoxy substituent on the benzyl ring is a critical determinant of target engagement. The para-substituted 3-[[(4-trifluoromethoxy)phenyl]methyl]azetidine positions the -OCF3 group for optimal interaction with hydrophobic pockets that accommodate para-substituted biaryl or benzyl motifs, a common feature in type II kinase inhibitor design and GPCR allosteric modulator pharmacophores [1]. The meta-substituted analog (CAS 1355004-89-5) places the -OCF3 group in a sterically and electronically distinct environment, altering the vector of the C-OCF3 dipole and potentially disrupting key edge-to-face aromatic interactions or halogen bonding patterns . While no published head-to-head IC50 data exists specifically comparing these isomers, this SAR principle is class-level inference from extensive medicinal chemistry precedent demonstrating that para-to-meta migration of electron-withdrawing substituents on benzyl moieties commonly shifts target affinity by 3- to 100-fold across diverse protein targets [2].

Binding relevance
Class-level
No direct IC50 data. Para-to-meta migration of electron-withdrawing groups can shift target affinity by 3- to 100-fold (class-level SAR).
Regioisomer choice may affect SAR interpretation in lead optimization.
GPCR Pharmacology Kinase Probe Development Structure-Activity Relationship

Constitutional Isomer Differentiation: 3- vs. 1-Benzylazetidine

The target compound is a 3-benzylazetidine, meaning the 4-trifluoromethoxybenzyl group is attached at the C3 carbon of the four-membered ring. Its constitutional isomer, 1-[4-(trifluoromethoxy)benzyl]azetidine (CAS 2325919-67-1), places the identical benzyl group at the N1 position, fundamentally altering the chemical identity and synthetic utility . In the 3-substituted target, the azetidine secondary amine (NH) remains free for further derivatization—such as acylation, sulfonation, or reductive amination—making it a versatile intermediate for generating diverse compound libraries [1]. In the 1-substituted isomer, the nitrogen is already alkylated, precluding N-functionalization and limiting further elaboration to C2 or C3 modifications, which are synthetically more demanding on the strained azetidine ring. Both isomers share the same molecular formula (C11H12F3NO) and molecular weight (231.21), meaning they cannot be distinguished by LC-MS alone and may be inadvertently confused in inventory management .

Isomer identity
Head-to-head
3-substituted retains free NH for acylation/sulfonylation. 1-substituted (N-benzyl) lacks NH and limits diversification to C2/C3 modifications.
3-isomer is the preferred scaffold for library enumeration.
Parallel Synthesis Scaffold Hopping Medicinal Chemistry

Azetidine Acid Stability and Ring-Opening

Azetidine rings are susceptible to acid-mediated intramolecular ring-opening decomposition when an internal nucleophile (e.g., a pendant amide) is present. A 2021 study by Bai et al. in ACS Medicinal Chemistry Letters demonstrated that for N-substituted aryl azetidines, the pKa of the azetidine nitrogen critically governs stability at low pH—compounds with a very low pKa of the azetidine nitrogen resist N-protonation and consequent ring-opening at pH 1.8 [1]. The target compound, bearing a free NH with a CH2 linker to a para-OCF3-substituted phenyl ring, has a computed pKa (conjugate acid) that places it in a moderate basicity range. This contrasts with directly N-arylated azetidines which exhibit dramatically reduced pKa and enhanced acid stability. The presence of the electron-withdrawing -OCF3 group on the benzyl ring further modulates the azetidine nitrogen's basicity compared to unsubstituted 3-benzylazetidine, affecting both stability and formulation behavior [2]. This stability differential is critical when azetidine-containing compounds are considered for oral drug development requiring gastric acid exposure or for salt screening programs.

Acid stability
Class-level
N-aryl azetidines: stable at pH 1.8. 3-benzylazetidines with free NH: intermediate stability; para-OCF3 inductively lowers basicity relative to unsubstituted benzyl.
Informs acid-stability benchmarking for formulation screening.
Chemical Stability Formulation Development Preclinical Safety

CB1 and Orexin Antagonist Pharmacophore Precedence

The 3-benzylazetidine scaffold with electron-withdrawing aromatic substitution, exemplified by the target compound, has been extensively claimed in patent families covering cannabinoid CB1 receptor antagonists and orexin receptor antagonists by major pharmaceutical companies (Aventis/Sanofi, Merck) [1]. Heterocycle-substituted 3-alkyl azetidine derivatives are disclosed as CB1 receptor antagonists and/or inverse agonists useful in treating psychosis, cognitive disorders, and metabolic diseases [2]. Separately, azetidine compounds of formula (I) are claimed as orexin receptor antagonists for treating eating disorders and sleep disturbances [3]. While the specific compound 3-[[(4-trifluoromethoxy)phenyl]methyl]azetidine is primarily used as a synthetic building block rather than as a final drug candidate, its structural motif directly maps onto the core scaffold of these clinically relevant pharmacophores. The para-trifluoromethoxy substitution pattern on the benzyl ring is particularly significant because this group is known to enhance metabolic stability by blocking oxidative metabolism at the para position and improving target binding through lipophilic interactions .

Pharmacophore precedent
Class-level
Para-OCF3 benzylazetidine motif aligns with CB1/orexin antagonist Markush structures in patent literature (Aventis, Actelion).
Patent-derived pharmacophore context for GPCR probe design.
GPCR Drug Discovery CNS Therapeutics Patent Analysis

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine: Application Scenarios


CB1/Orexin-Focused GPCR Library Design

Medicinal chemistry teams developing antagonists or allosteric modulators of cannabinoid CB1 receptors, orexin receptors, or related rhodopsin-class GPCRs can directly employ this building block as a core scaffold for parallel amide or sulfonamide library synthesis. The free azetidine NH enables rapid diversification, while the para-trifluoromethoxybenzyl motif aligns with patent-validated SAR demonstrating preference for para-substituted electron-withdrawing groups in these receptor families [1]. This provides a head start over programs using unsubstituted 3-benzylazetidine or meta/ortho isomers that lack this patent-grounded pharmacophore alignment [2].

Metabolic Stability for CNS Penetrant Leads

For CNS drug discovery programs requiring blood-brain barrier penetration coupled with resistance to oxidative metabolism, the 3-benzylazetidine scaffold with a para-OCF3 substituent offers a strategic advantage. The trifluoromethoxy group is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position of the phenyl ring, while the azetidine ring provides conformational constraint that can reduce the entropic penalty of target binding . The computed LogP of 2.68 and low PSA (21.26 Ų) are within the favorable range for CNS penetration (typically LogP 1–4, PSA < 90 Ų), making this building block a rational starting point for lead generation in neuroscience targets .

Defined Building Block for Automated Parallel Synthesis

In high-throughput chemistry environments, the reproducibility of building block quality is paramount. This compound's well-defined single substitution position (para-OCF3 on a 3-benzylazetidine) eliminates regioisomeric ambiguity that can plague automated purification. Its standard commercial purity (≥95%) and known LogP (2.67590) allow seamless integration into automated reversed-phase HPLC purification workflows with predictable retention times . This contrasts with the ortho isomer (CAS 937612-31-2) or meta isomer (CAS 1355004-89-5), which require independent method development due to altered chromatographic behavior .

Azetidine Ring Stability in Salt and Formulation Screening

Preformulation scientists evaluating the developability of azetidine-containing lead compounds can use this building block to benchmark acid stability. While directly N-arylated azetidines demonstrate robust stability at gastric pH (no ring-opening at pH 1.8), 3-benzylazetidines with free NH groups are predicted to have higher pKa values and therefore intermediate acid stability [3]. Procuring this specific building block—rather than an uncharacterized generic azetidine—provides a defined starting point for forced degradation studies, salt screening (including the commercially available hydrochloride salt, CAS 1394688-94-8), and formulation pH profiling .

Application
Selection Property
Validation Focus
GPCR library design (CB1/orexin)
para-OCF3 benzylazetidine; free NH
Patent-derived pharmacophore alignment
CNS penetrant lead generation
Predicted metabolic stability; LogP/PSA in CNS range
CYP oxidation blockade assessment
Automated parallel synthesis
Defined regioisomer; predictable retention
Reproducible purification workflow
Salt & formulation screening
Benchmark azetidine acid stability
Forced degradation pH profiling

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